3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
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Overview
Description
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound that features a fused pyridine and pyran ring system
Scientific Research Applications
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a pyridine derivative and a suitable aldehyde in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Mechanism of Action
The mechanism by which 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Uniqueness
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde is unique due to its fused pyridine and pyran ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-7-4-8-2-1-3-12-9(8)10-5-7/h4-6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVRMVOZAHNHOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)C=O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678377 |
Source
|
Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-91-6 |
Source
|
Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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